molecular formula C14H17N3O2S B2354777 1-(2-Methoxyethyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea CAS No. 1795471-54-3

1-(2-Methoxyethyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2354777
CAS No.: 1795471-54-3
M. Wt: 291.37
InChI Key: NTEZESLBVDPBFY-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a complex organic compound that features a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. The starting materials often include 2-methoxyethylamine, 5-(thiophen-3-yl)pyridine-3-carboxaldehyde, and an isocyanate derivative. The reaction conditions usually require controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction conditions would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

1-(2-Methoxyethyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(2-Methoxyethyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways that lead to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyethyl)-3-(pyridin-3-ylmethyl)urea
  • 1-(2-Methoxyethyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea
  • 1-(2-Methoxyethyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea

Uniqueness

1-(2-Methoxyethyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea is unique due to the presence of the thiophene ring, which can impart distinct electronic properties and reactivity compared to similar compounds with different heterocyclic rings

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-19-4-3-16-14(18)17-8-11-6-13(9-15-7-11)12-2-5-20-10-12/h2,5-7,9-10H,3-4,8H2,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEZESLBVDPBFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1=CC(=CN=C1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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